
4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in various synthetic pathways for pharmaceuticals and organic molecules. While the specific compound is not directly discussed in the provided papers, they do offer insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves ring-opening reactions or transformations of pre-existing structures. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved by reacting itaconic anhydride with 3-aminoacetophenone . Another example is the conversion of hippuric acid into methyl 2-benzoylamino-3-oxobutanoate through a series of reactions involving N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis . These methods suggest that the synthesis of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid could similarly involve strategic functionalization of the 4-oxobutanoic acid backbone with appropriate amine and piperazine derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using techniques such as FT-IR, 1H NMR, and single-crystal X-ray diffraction . The crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, for example, is described as belonging to a triclinic unit cell with specific dimensions and intermolecular hydrogen bonding patterns . These techniques would likely be applicable in analyzing the molecular structure of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, providing insights into its conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and the presence of reactive sites. For instance, the presence of an oxobutanoic acid moiety suggests potential for further chemical transformations, such as esterification or amidation reactions. The analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid using NBO analysis indicates stability arising from hyper-conjugative interactions and charge delocalization , which could also be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized by various analytical techniques. Thermal stability is often assessed using TGA and DTA, as demonstrated for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . UV-Vis spectrophotometry can provide information on the electronic properties, such as absorption maxima, which are related to the compound's chromophoric groups . Additionally, computational methods like DFT can predict vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential maps, offering a theoretical perspective on the properties of these molecules . These methods would be essential in characterizing the physical and chemical properties of 4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid.
Safety and Hazards
As with any chemical compound, handling “4-(Mesitylamino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid” would require appropriate safety precautions. While specific safety data for this compound is not available, compounds containing piperazine rings can sometimes be irritants or have toxic effects .
将来の方向性
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-12-9-13(2)17(14(3)10-12)19-16(22)11-15(18(23)24)21-7-5-20(4)6-8-21/h9-10,15H,5-8,11H2,1-4H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEREUBKYDVNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)
![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)

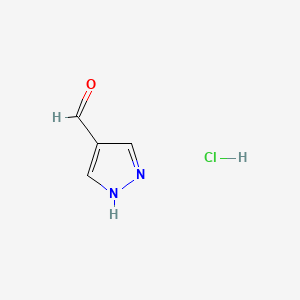
![2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3005191.png)

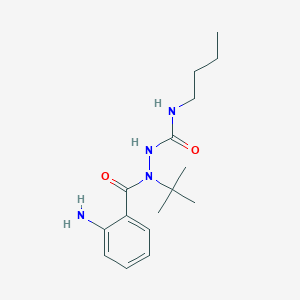
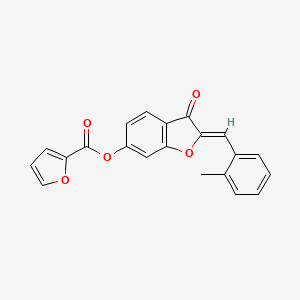
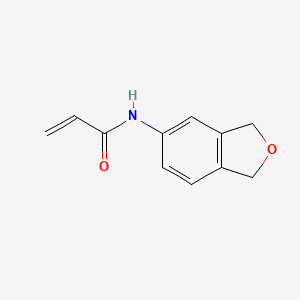
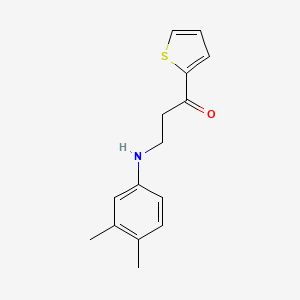
![N-[cyano(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B3005201.png)
![N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B3005203.png)
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline](/img/structure/B3005204.png)
![N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005205.png)